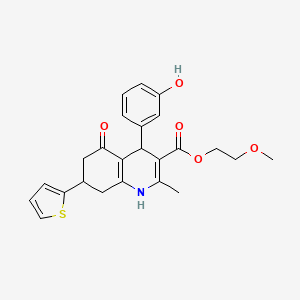![molecular formula C20H14N4O2S B11512884 2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11512884.png)
2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyano and methoxyphenyl groups. Common reagents used in the synthesis include sulfur-containing compounds, nitriles, and methoxy-substituted aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-CYANOPHENYL)METHYL]SULFANYL}ACETIC ACID: Shares a similar sulfur-containing structure but differs in the presence of an acetic acid group.
2-[(4-CYANOPHENYL)METHYL]SULFANYL ACETIC ACID: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is unique due to its combination of a pyrimidine ring, a methoxyphenyl group, and a cyano group, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
Molecular Formula |
C20H14N4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[(2-cyanophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H14N4O2S/c1-26-16-8-6-13(7-9-16)18-17(11-22)19(25)24-20(23-18)27-12-15-5-3-2-4-14(15)10-21/h2-9H,12H2,1H3,(H,23,24,25) |
InChI Key |
YZPOWLSLVBRRLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide](/img/structure/B11512801.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetamide](/img/structure/B11512814.png)
![Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B11512816.png)

![2,6-dibenzylhexahydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione](/img/structure/B11512821.png)
![2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid](/img/structure/B11512824.png)

![(4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone](/img/structure/B11512837.png)
![Methyl 2-({[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11512845.png)


![4-[(4-Benzylpiperidin-1-yl)methyl]-3-chlorobenzonitrile](/img/structure/B11512869.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanimidamide](/img/structure/B11512877.png)
![diethyl {[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11512879.png)
